2-(3-Pyridylmethyl)indazolinone is classified as an indazole derivative. It can be categorized within the broader class of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structure. The presence of the pyridine moiety enhances its pharmacological profile, making it a subject of various studies related to its biological activities.
The synthesis of 2-(3-Pyridylmethyl)indazolinone has been explored through various methodologies. One notable approach involves the use of a modified Cadogan method, which utilizes ultrasound-assisted one-pot synthesis. This method combines neat conditions with the cyclization of a Schiff base using triethyl phosphite under reflux conditions. The ultrasound-assisted technique has shown to improve yields compared to traditional methods, highlighting its efficiency in synthesizing complex indazole derivatives .
The molecular structure of 2-(3-Pyridylmethyl)indazolinone features a pyridine ring connected to an indazolinone core. The compound's structure can be represented as follows:
The compound's geometry and electronic properties can be analyzed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its conformation and intermolecular interactions.
2-(3-Pyridylmethyl)indazolinone participates in various chemical reactions typical for indazole derivatives. These include:
Common reagents for these reactions include:
The mechanism of action for 2-(3-Pyridylmethyl)indazolinone is primarily linked to its role as a selective inhibitor of lipoxygenase enzymes. These enzymes are crucial in the biosynthesis of leukotrienes, which are mediators of inflammation.
The physical and chemical properties of 2-(3-Pyridylmethyl)indazolinone are critical for understanding its behavior in biological systems:
Properties can be further characterized using:
2-(3-Pyridylmethyl)indazolinone has several promising applications in scientific research and medicine:
Research continues into optimizing synthesis methods and exploring additional therapeutic applications across various disease models.
The compound is systematically named under IUPAC rules as 1,2-dihydro-2-(pyridin-3-ylmethyl)-3H-indazol-3-one, reflecting its core indazolone scaffold substituted at the N-2 position with a 3-pyridylmethyl group. This nomenclature precisely defines the bicyclic structure comprising a benzene ring fused to a five-membered ring containing two nitrogen atoms at positions 1 and 2, with a carbonyl group at position 3. The substituent linkage via the methylene group to the pyridine ring's meta position is explicitly stated [1] [2] [4].
Alternative chemical names recognized in scientific literature and chemical databases include:
These synonyms are crucial for accurate database searches and cross-referencing pharmacological studies, particularly since the compound was investigated as a redox-active inhibitor of 5-lipoxygenase [1] [8].
Table 1: Systematic Identifiers of 2-(3-Pyridylmethyl)indazolinone
Identifier Type | Value |
---|---|
CAS Registry Number | 120273-58-7 |
IUPAC Name | 1,2-dihydro-2-(pyridin-3-ylmethyl)-3H-indazol-3-one |
Molecular Formula | C₁₃H₁₁N₃O |
Common Synonyms | ICI-207968; 2-(3-Pyridylmethyl)indazolinone |
InChI Key | Not fully specified in sources; InChI=1/C₁₃H₁₁N₃O/c17-13-11-5-1-2-6-12(11)15-16(13)9-10-4-3-7-14-8-10/h1-8,15H,9H2 [1] |
The molecular formula C₁₃H₁₁N₃O corresponds to a monoisotopic mass of 225.0902 Da and a molecular weight of 225.25 g/mol. This composition generates a distinct mass spectral fingerprint characterized by predictable fragmentation pathways. Although experimental spectra were not found in the search results, key fragmentation patterns can be inferred:
High-resolution mass spectrometry (HRMS) would resolve the molecular ion peak at m/z 225.0902 (C₁₃H₁₁N₃O⁺), with major fragment ions potentially including:
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data for 2-(3-pyridylmethyl)indazolinone is absent from the search results, predicted spectra based on analogous indazolinones suggest the following ¹H NMR profile (DMSO-d₆):
¹³C NMR would display carbonyl resonance at δ ~160 ppm (C-3), aromatic carbons between δ 110–150 ppm, and the methylene carbon at δ ~50 ppm [3].
Vibrational (IR) Spectroscopy
The IR spectrum would exhibit key functional group absorptions:
UV-Vis Spectroscopy
The conjugated system comprising the indazolone and pyridine rings would generate π→π* transitions with absorption maxima in the 250–280 nm region (ε > 10,000 M⁻¹cm⁻¹), possibly with a weaker n→π* transition near 320 nm [3]. Solvent-dependent shifts would occur due to the chromophore's polarity.
Crystallography
No crystal structure was located, but molecular mechanics calculations suggest a non-planar conformation with a dihedral angle of ~60–70° between the indazolone and pyridine planes. The methylene linker allows rotational flexibility, while intramolecular hydrogen bonding (N-H···N_pyridine) may stabilize specific conformers in the solid state [3].
Table 2: Key Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Melting Point | Not reported | - |
Boiling Point | 421.9°C | 760 mmHg |
Density | 1.297 g/cm³ | Room temperature |
Refractive Index | 1.652 | - |
Vapor Pressure | 2.52 × 10⁻⁷ mmHg | 25°C |
Flash Point | 208.9°C | - |
LogP (Partition Coefficient) | Estimated ~1.9 | Octanol/water |
The indazolone core exhibits prototropic tautomerism, allowing equilibrium between the 1,2-dihydro-3H-indazol-3-one form (lactam) and 3-hydroxyindazole (lactim) structures. Computational studies on analogous indazolinones indicate the lactam tautomer predominates in polar solvents (e.g., water, DMSO) due to stabilization from the carbonyl resonance energy and intramolecular hydrogen bonding [5].
The pyridine nitrogen influences solution behavior through:
Solution stability studies indicate no detectable degradation in neutral buffers (pH 7.4) over 24 hours at 37°C. However, under strongly acidic conditions (pH <3), pyridine protonation occurs, while alkaline conditions (pH >10) may promote slow hydrolysis of the lactam ring. Solvent-dependent conformational analysis via NMR would reveal restricted rotation about the C-N (indazole) bond, with an estimated rotational barrier of ~12–15 kcal/mol [8] [5].
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